Sch 602539

CAS No.: 618385-42-5

Cat. No.: VC1904950

Molecular Formula: C28H33N3O4

Molecular Weight: 475.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 618385-42-5 |

|---|---|

| Molecular Formula | C28H33N3O4 |

| Molecular Weight | 475.6 g/mol |

| IUPAC Name | ethyl N-[(1R,3aR,4aR,6R,8aR,9S,9aS)-1-methyl-3-oxo-9-[(E)-2-(5-pyridin-2-ylpyridin-2-yl)ethenyl]-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-1H-benzo[f][2]benzofuran-6-yl]carbamate |

| Standard InChI | InChI=1S/C28H33N3O4/c1-3-34-28(33)31-21-10-11-22-19(14-21)15-24-26(17(2)35-27(24)32)23(22)12-9-20-8-7-18(16-30-20)25-6-4-5-13-29-25/h4-9,12-13,16-17,19,21-24,26H,3,10-11,14-15H2,1-2H3,(H,31,33)/b12-9+/t17-,19+,21-,22-,23+,24-,26+/m1/s1 |

| Standard InChI Key | IHWKYASJAJITBL-MSGZWQTISA-N |

| Isomeric SMILES | CCOC(=O)N[C@@H]1CC[C@@H]2[C@@H](C1)C[C@@H]3[C@H]([C@H]2/C=C/C4=NC=C(C=C4)C5=CC=CC=N5)[C@H](OC3=O)C |

| SMILES | CCOC(=O)NC1CCC2C(C1)CC3C(C2C=CC4=NC=C(C=C4)C5=CC=CC=N5)C(OC3=O)C |

| Canonical SMILES | CCOC(=O)NC1CCC2C(C1)CC3C(C2C=CC4=NC=C(C=C4)C5=CC=CC=N5)C(OC3=O)C |

Introduction

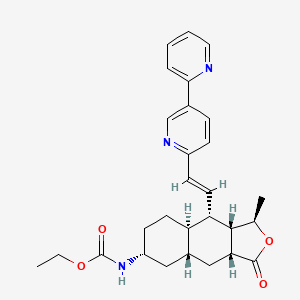

Chemical Properties and Structure

Sch 602539, identified by CAS number 618385-42-5, is characterized by the molecular formula C28H33N3O4 with a molecular weight of 475.6 g/mol . Its IUPAC name is ethyl N-[(1R,3aR,4aR,6R,8aR,9S,9aS)-1-methyl-3-oxo-9-[(E)-2-(5-pyridin-2-ylpyridin-2-yl)ethenyl]-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-1H-benzo[f]benzofuran-6-yl]carbamate . The compound features a complex molecular structure with multiple chiral centers, which is essential for its specific biological activity.

Table 1: Physical and Chemical Properties of Sch 602539

| Property | Value |

|---|---|

| Molecular Formula | C28H33N3O4 |

| Molecular Weight | 475.6 g/mol |

| XLogP3-AA | 4.1 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 6 |

| Rotatable Bond Count | 6 |

The structural features of Sch 602539 include a bicyclic ring system with multiple stereogenic centers, a carbamate group, and a distinctive bipyridyl moiety connected via a vinyl linker . This specific structural arrangement contributes to the compound's selective binding to the PAR-1 receptor and its pharmacological activity.

Mechanism of Action

Sch 602539 functions as a selective antagonist of the protease-activated receptor-1 (PAR-1), a crucial receptor involved in platelet activation . PAR-1 is primarily activated by thrombin, a key enzyme in the coagulation cascade that plays a central role in platelet aggregation and thrombus formation.

The compound's mechanism involves specifically blocking the PAR-1 receptor on platelets, thereby preventing thrombin-induced platelet activation . This targeted inhibition represents a distinct approach compared to other antiplatelet agents that work through different pathways, such as cyclooxygenase inhibition (aspirin) or P2Y12 ADP receptor antagonism (clopidogrel, cangrelor).

The selectivity of Sch 602539 for the PAR-1 pathway is demonstrated by its ability to potently inhibit platelet aggregation induced by PAR-1-specific agonists while having no significant effect on aggregation stimulated by other agonists such as ADP, thromboxane A2 mimetics, or collagen . This selective inhibition profile contributes to its potential therapeutic advantage by targeting a specific platelet activation pathway without broadly affecting hemostatic mechanisms.

Pharmacological Effects

Antithrombotic Activity

Preclinical studies have established the significant antithrombotic effects of Sch 602539. In a Folts model of thrombosis in cynomolgus monkeys, the compound demonstrated dose-dependent inhibition of cyclic flow reductions (CFRs), which are indicative of thrombotic activity . Intravenous bolus doses of Sch 602539 reduced CFR frequency from baseline by approximately 50% at 0.1 mg/kg and by greater than 80% at both 0.3 and 1.0 mg/kg doses (P<0.05 versus vehicle for the two highest concentrations) . Notably, CFRs were completely abolished in 4 of 6 animals with both the 0.3 and 1.0 mg/kg doses, demonstrating the compound's potent antithrombotic effect .

| Agonist | Baseline | Sch 602539 Dose | ||

|---|---|---|---|---|

| 0.1 mg/kg | 0.3 mg/kg | 1.0 mg/kg | ||

| haTRAP (3 μmol/L) | 14±3 | 9±4 | 2±2 | 0 |

| ADP (10 μmol/L) | 15±3 | 14±2 | 16±3 | 13±4 |

| U46619 (10 μmol/L) | 20±5 | 17±3 | 19±4 | 21±5 |

| Collagen (3 μg/mL) | 27±4 | 26±2 | 24±3 | 29±5 |

| Parameter | Baseline | Sch 602539 Dose | ||

|---|---|---|---|---|

| 0.1 mg/kg | 0.3 mg/kg | 1.0 mg/kg | ||

| PT (s) | 11.6±0.4 | 11.5±0.2 | 11.8±0.4 | 12.8±1.1 |

| aPTT (s) | 22.8±1.7 | 22.4±1.5 | 23.4±2.2 | 25.4±4.9 |

| ACT (s) | 79.0±5.9 | 73.0±2.2 | 71.0±4.4 | 67.0±4.9 |

Preclinical Studies

Folts Model of Thrombosis

The antithrombotic efficacy of Sch 602539 has been extensively evaluated using the Folts model of arterial thrombosis in cynomolgus monkeys . This well-established model involves creating arterial stenosis and endothelial injury, leading to the formation of platelet-rich thrombi that cyclically form and dislodge, resulting in measurable cyclic flow reductions (CFRs) .

The experimental protocol (Figure 1 in source material) involved creating an arterial injury followed by administration of treatments at specific time points . The stability of this model was demonstrated by consistent CFRs in vehicle-treated animals, with a mean frequency of 8.9±1.8 CFRs per 30 minutes .

Dose-dependent inhibition of CFRs was observed with Sch 602539 administration, with statistically significant reductions at the 0.3 and 1.0 mg/kg doses (P<0.05 versus vehicle) . These findings provide strong preclinical evidence for the antithrombotic efficacy of Sch 602539 in an in vivo model of arterial thrombosis.

Comparative Analysis with Related Compounds

Sch 602539 is an analog of vorapaxar (formerly SCH 530348), another selective PAR-1 antagonist that advanced to clinical development . Both compounds target the same receptor pathway but may differ in pharmacokinetic properties, potency, and clinical utility.

Vorapaxar received FDA approval for secondary prevention of cardiovascular events in patients with a history of myocardial infarction or peripheral arterial disease, but its use is limited by increased bleeding risk, particularly intracranial hemorrhage. The development of Sch 602539 may represent efforts to optimize the risk-benefit profile of PAR-1 antagonism.

Unlike some other antithrombotic agents that affect multiple pathways or have broad effects on hemostasis, Sch 602539's selective mechanism targeting only the PAR-1 pathway may offer advantages in terms of bleeding risk. Additionally, its demonstrated synergy with P2Y12 inhibitors suggests potential for dose reduction strategies that maintain efficacy while minimizing adverse effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume